molecular formula C46H83N13O11 B1664307 Abt-510 CAS No. 251579-55-2

Abt-510

Cat. No. B1664307
M. Wt: 994.2 g/mol
InChI Key: RIWLPSIAFBLILR-SYGZVSRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TSP-1 Mimetic ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1). ABT-510 inhibits the actions of several pro-angiogenic growth factors important to tumor neovascularization;  these pro-angiogenic growth factors include vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF)), hepatocyte growth factor (HGF), and interleukin 8 (IL-8). (NCI04)
ABT-510 is peptide mimetics of thrombospondin-1 (TSP-1), block angiogenesis in vitro and in vivo and slow tumor growth. It is developed by Abbott Laboratories for the treatment of Solid Tumors, Lymphoma and Melanoma.

Scientific Research Applications

Angiogenesis Inhibition

ABT-510, derived from thrombospondin-1, demonstrates significant potential as an angiogenesis inhibitor. It has been shown to effectively inhibit angiogenesis, a critical process in tumor growth and metastasis. Notably, ABT-510's safety profile, linear pharmacokinetics, and achievement of biologically relevant plasma concentrations suggest its viability as a therapeutic agent in cancer treatment, particularly in advanced solid malignancies (Hoekstra et al., 2005).

Treatment of Advanced Cancer

In studies involving patients with advanced cancer, ABT-510 has demonstrated a favorable safety profile and biological activity. These studies, exploring different dosing schedules, have highlighted ABT-510's potential in treating various cancer types, including advanced soft tissue sarcoma and metastatic melanoma. However, the results also indicate the need for further investigation, possibly in combination with other treatments (Gordon et al., 2008).

Interaction with Vascular Cells

ABT-510 interacts with vascular cells, influencing fatty acid uptake and nitric oxide signaling. This interaction plays a role in its anti-tumor activity and could be a mechanism independent of CD36 fatty acid translocase inhibition (Isenberg et al., 2008).

Efficacy in Renal Cell Carcinoma

A study assessing ABT-510 in patients with advanced renal cell carcinoma found minimal clinical activity when used as a single agent. However, its favorable safety profile warrants further exploration, possibly in combination therapies (Ebbinghaus et al., 2007).

Peptide Design and Biological Activities

Research into the design and optimization of ABT-510 has provided insights into its pharmacokinetics and biological activities. These studies are crucial in developing effective anti-angiogenic therapies, particularly in the context of cancer treatment (Haviv et al., 2005).

Impact on Epithelial Ovarian Cancer

ABT-510 has shown promising results in reducing tumor size and ascites fluid volume in epithelial ovarian cancer models. Its impact on vascular remodeling and induction of apoptosis in tumor cells highlights its potential as an effective antitumor agent in human epithelial ovarian cancer (Greenaway et al., 2009).

properties

CAS RN

251579-55-2

Product Name

Abt-510

Molecular Formula

C46H83N13O11

Molecular Weight

994.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1

InChI Key

RIWLPSIAFBLILR-SYGZVSRYSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

Canonical SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

Appearance

Solid powder

Other CAS RN

251579-55-2

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGVXTXIRP

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT 510
ABT-510
ABT510
N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide
NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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